molecular formula C13H18O3 B13595116 4-(3-Ethoxy-2-methoxyphenyl)butan-2-one

4-(3-Ethoxy-2-methoxyphenyl)butan-2-one

Cat. No.: B13595116
M. Wt: 222.28 g/mol
InChI Key: IJDLTDUXBCDNHU-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-2-methoxyphenyl)butan-2-one is an organic compound with the molecular formula C13H18O3. It is a derivative of butanone, featuring ethoxy and methoxy substituents on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxy-2-methoxyphenyl)butan-2-one can be achieved through several methods. One common approach involves the condensation of acetone with anisaldehyde to yield anisylidene acetone, followed by hydrogenation in the presence of a palladium catalyst . Another method includes the catalytic condensation of methyl vinyl ketone with phenol, followed by methylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxy-2-methoxyphenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 4-(3-Ethoxy-2-methoxyphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Ethoxy-2-methoxyphenyl)butan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

4-(3-ethoxy-2-methoxyphenyl)butan-2-one

InChI

InChI=1S/C13H18O3/c1-4-16-12-7-5-6-11(13(12)15-3)9-8-10(2)14/h5-7H,4,8-9H2,1-3H3

InChI Key

IJDLTDUXBCDNHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OC)CCC(=O)C

Origin of Product

United States

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